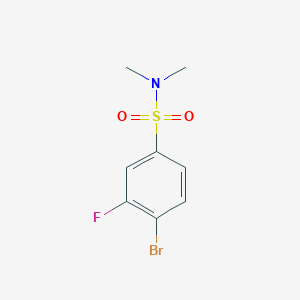

4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide

概要

説明

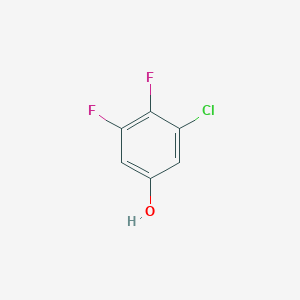

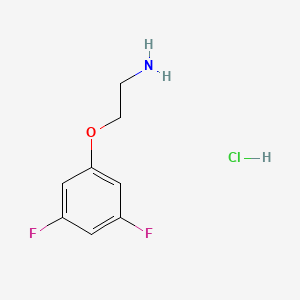

4-Bromo-3-fluoro-N,N-dimethylbenzenesulfonamide is a chemical compound with the CAS Number: 779331-34-9 . It has a molecular weight of 282.13 .

Molecular Structure Analysis

The molecular formula of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide is C8H9BrFNO2S . The Inchi Code is 1S/C8H9BrFNO2S/c1-11(2)14(12,13)6-3-4-7(9)8(10)5-6/h3-5H,1-2H3 .科学的研究の応用

Photodynamic Therapy for Cancer Treatment

Research into zinc phthalocyanines substituted with benzenesulfonamide derivatives, including those with bromo and fluoro groups, has shown significant potential for photodynamic therapy (PDT) applications. These compounds are synthesized and characterized for their photochemical properties, demonstrating high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield. Such characteristics are crucial for the effectiveness of Type II photosensitizers in treating cancer through PDT (Pişkin, Canpolat, & Öztürk, 2020).

Radiopharmaceutical Labeling

Syntheses of novel N-([18F]fluoroalkyl)-N-nitroso-4-methyl-benzenesulfonamides and their decomposition studies offer insights into potential new compounds for the 18F-labeling of radiopharmaceuticals. These compounds, including bromo analogues, are evaluated for their stability under various conditions, providing a foundation for developing advanced diagnostic tools in nuclear medicine (Schirrmacher et al., 2003).

Analytical and Synthetic Chemistry

The versatility of benzenesulfonamides, particularly those substituted with halogens, extends into analytical and synthetic chemistry. For instance, the reaction of dimethylformamide dialkylacetals with primary sulfonamides forms N-dimethylaminomethylene derivatives, showcasing the adaptability of these compounds for gas-liquid chromatographic studies. This method emphasizes the ease of preparation and the potential for biological sample analysis, highlighting the compound's utility in chromatographic applications (Vandenheuvel & Gruber, 1975).

Fluorination and Chemical Synthesis

Compounds bearing structural similarities to 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide are also pivotal in chemical synthesis, particularly in fluorination processes. Electrophilic fluorination using N-fluorobenzenesulfonimide on pyrroles, including those with bromo substituents, showcases the methodology's efficacy in introducing fluorine atoms into complex organic molecules. This approach is crucial for synthesizing fluorinated compounds, which are of great interest in pharmaceuticals and agrochemicals due to the unique properties imparted by the fluorine atom (Barnes, Yulin, & Hunt, 1994).

特性

IUPAC Name |

4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFNO2S/c1-11(2)14(12,13)6-3-4-7(9)8(10)5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXQGQQYIIUQHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC(=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}pyridine](/img/structure/B1456451.png)

![N-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}acetamide](/img/structure/B1456454.png)

![8-(2,2,2-Trifluoroethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1456455.png)

![6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B1456464.png)

![[3-(Ethoxycarbonyl)isoxazol-5-YL]methanaminium chloride](/img/structure/B1456465.png)

![2-{1-[3-(t-Butyldimethylsilyloxy)propyl]indole-3-yl}acetonitrile](/img/structure/B1456467.png)